艾曲波帕甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

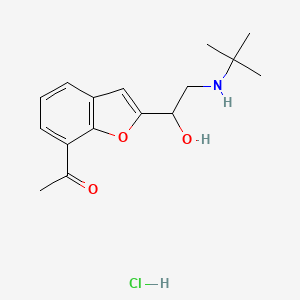

Eltrombopag Methyl Ester is a derivative of Eltrombopag . Eltrombopag is a thrombopoietin (Tpo) receptor agonist that can promote platelet production and is used in research related to specific types of thrombocytopenia .

Synthesis Analysis

Eltrombopag Methyl Ester is synthesized from Eltrombopag . The synthesis process involves the use of methyl iodide, which is expensive and exhibits moderate to high acute toxicity for inhalation and ingestion .

Molecular Structure Analysis

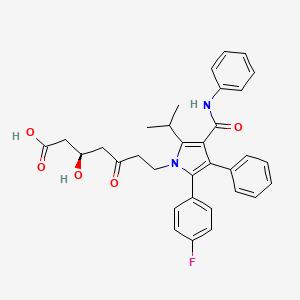

The molecular formula of Eltrombopag Methyl Ester is C26H24N4O4 . It has a molecular weight of 456.49 .

Chemical Reactions Analysis

Eltrombopag is predominantly metabolized through pathways including cleavage, oxidation, and conjugation with glucuronic acid, glutathione, or cysteine . In vitro studies suggest that CYP1A2 and CYP2C8 are responsible for the oxidative metabolism of eltrombopag .

Physical And Chemical Properties Analysis

Eltrombopag Methyl Ester is a neat product . It is supplied with a Certificate of Analysis and analytical data .

科学研究应用

临床试验和血小板减少症治疗:艾曲波帕在临床试验中得到了广泛的研究,以评估其治疗各种病因血小板减少症的有效性。它在人体中显示出剂量依赖性血小板生成活性,鼓励在血小板减少症患者中进行进一步的研究 (Jenkins et al., 2007)。

慢性免疫性血小板减少症的管理:在慢性免疫性血小板减少症患者中,艾曲波帕已显示出增加血小板计数和减少其他治疗需求的有效性,尽管它与某些风险相关 (Cheng et al., 2011)。

用于慢性特发性血小板减少性紫癜:该药已有效管理慢性特发性血小板减少性紫癜中的血小板减少症,在增加血小板计数和减少出血方面显示出显着疗效 (Bussel et al., 2009)。

在肝硬化患者中的应用:艾曲波帕已被用于增加肝硬化患者的血小板计数,减少了择期侵入性手术期间对血小板输血的需求,尽管它与门静脉血栓形成的发生率增加有关 (Afdhal et al., 2012)。

在丙型肝炎相关肝硬化中的疗效:该药已显示出促进治疗丙型肝炎病毒感染的能力,丙型肝炎病毒相关肝硬化的血小板减少症患者 (McHutchison et al., 2007)。

人类造血中的机制:艾曲波帕通过 AKT/ERK 依赖性通路激活促进人类巨核细胞生成,这对于调节生理血小板生成至关重要 (Di Buduo et al., 2016)。

用于患有免疫性血小板减少症的儿童:它是唯一获得美国 FDA 批准的血小板生成素受体激动剂,用于治疗儿童慢性免疫性血小板减少症,显示出良好的疗效和不良反应特征 (Kim et al., 2018)。

艾曲波帕用于免疫性血小板减少症、再生障碍性贫血和骨髓增生异常综合征:本研究强调了艾曲波帕在广泛适应症中的疗效,因为它具有从血小板生成素激动到免疫调节的一系列作用 (Fattizzo et al., 2019)。

作用机制

Target of Action

Eltrombopag Methyl Ester, a derivative of Eltrombopag, functions as a thrombopoietin (Tpo) receptor agonist . It enhances platelet production and is employed in the study of certain thrombocytopenia variants . It also interacts with the METTL3-14 complex , which plays significant roles in the pathogenesis of acute myeloid leukemia (AML) .

Mode of Action

Eltrombopag Methyl Ester interacts with the transmembrane domain of the human TPO-receptor . It also acts as a selective allosteric inhibitor of the METTL3-14 complex . It exhibits selective inhibitory activity in the most active catalytic form of the METTL3-14 complex by direct binding .

Biochemical Pathways

Eltrombopag Methyl Ester affects the TPO-induced signaling pathways in human hematopoietic stem and progenitor cells (HSPCs) . It enhances HSPC function by overcoming the inhibition caused by excess IFN-γ . It also affects the m6A methylation of RNA in AML cells by inhibiting the METTL3-14 complex .

Pharmacokinetics

Eltrombopag Methyl Ester is metabolized through pathways including cleavage, oxidation, and conjugation with glucuronic acid, glutathione, or cysteine . In vitro studies suggest that CYP1A2 and CYP2C8 are responsible for the oxidative metabolism of Eltrombopag Methyl Ester UGT1A1 and UGT1A3 are responsible for its glucuronidation .

Result of Action

The primary result of Eltrombopag Methyl Ester’s action is the increase in platelet count . It also displays anti-proliferative effects in the relevant AML cell line, MOLM-13, in correlation with a reduction in m6A levels .

Action Environment

The action of Eltrombopag Methyl Ester can be influenced by environmental factors such as the presence of other cytokines. For instance, it can overcome the inhibition of TPO-induced signaling pathways caused by excess IFN-γ . The presence of IFN-γ specifically prevents full engagement of TPO, a primary positive regulator of HSPC survival, to its receptor (c-MPL) via steric occlusion of the low-affinity binding site .

安全和危害

未来方向

Eltrombopag has been approved for the treatment of thrombocytopenia in people with chronic immune (idiopathic) thrombocytopenia who have had an insufficient response to corticosteroids, immunoglobulin therapy, or splenectomy . Further optimization studies of eltrombopag could improve the binding affinity and inhibitory activities based on its binding mode in METTL3-14 .

生化分析

Biochemical Properties

Eltrombopag Methyl Ester interacts with the transmembrane domain of the human thrombopoietin receptor (TPO-receptor), stimulating STAT and JAK phosphorylation . It does not activate the AKT pathway . It also acts as an allosteric inhibitor of the METTL3-14 complex, which is involved in the methylation of RNA .

Cellular Effects

Eltrombopag Methyl Ester has been shown to have anti-proliferative effects on acute myeloid leukemia (AML) cell lines . It reduces the levels of m6A, a modification of RNA, in these cells . It also enhances the function of human hematopoietic stem and progenitor cells (HSPCs) by overcoming the inhibitory effects of IFN-γ .

Molecular Mechanism

Eltrombopag Methyl Ester exerts its effects at the molecular level by directly binding to the METTL3-14 complex . This interaction results in noncompetitive inhibition of the complex . It also interacts with the TPO-receptor, stimulating the phosphorylation of STAT and JAK .

Temporal Effects in Laboratory Settings

In laboratory settings, Eltrombopag Methyl Ester has been shown to have long-term effects on cellular function . It has been associated with increased platelet counts and reduced bleeding events over time .

Metabolic Pathways

Eltrombopag Methyl Ester is predominantly metabolized through pathways including cleavage, oxidation, and conjugation with glucuronic acid, glutathione, or cysteine . Enzymes such as CYP1A2 and CYP2C8 are responsible for its oxidative metabolism .

属性

IUPAC Name |

methyl 3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O4/c1-15-11-12-20(13-16(15)2)30-25(32)23(17(3)29-30)28-27-22-10-6-9-21(24(22)31)18-7-5-8-19(14-18)26(33)34-4/h5-14,29,31H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOIOIMYYANYQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246929-01-0 |

Source

|

| Record name | Eltrombopag methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246929010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELTROMBOPAG METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MY7T4CDK85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium;iodide](/img/structure/B601611.png)

![Pentane-1,5-diyl bis{3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate}](/img/structure/B601621.png)